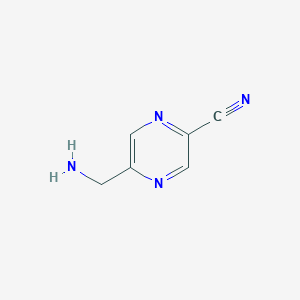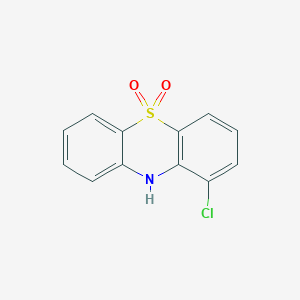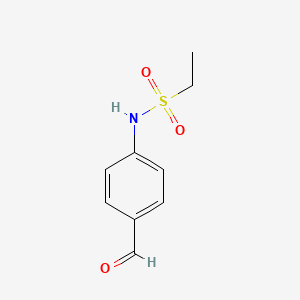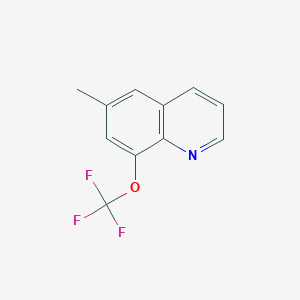
6-Methyl-8-(trifluoromethoxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-8-(trifluoromethoxy)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a methyl group at the 6-position and a trifluoromethoxy group at the 8-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-(trifluoromethoxy)quinoline can be achieved through several methods. One common approach involves the use of transition-metal-catalyzed reactions. For instance, the Suzuki–Miyaura coupling reaction is often employed to introduce the trifluoromethoxy group onto the quinoline core . This reaction typically involves the use of a palladium catalyst, a boronic acid derivative, and appropriate reaction conditions such as a base and a solvent.
Another method involves the direct trifluoromethylation of quinoline derivatives using reagents like trifluoromethyl triflate
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, efficiency, and scalability. Transition-metal-catalyzed reactions, due to their versatility and high yields, are often preferred for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-8-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can be employed to modify the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6-Methyl-8-(trifluoromethoxy)quinoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(Trifluoromethoxy)quinoline: Lacks the methyl group at the 6-position, which may affect its chemical reactivity and biological activity.
6-Methylquinoline: Does not have the trifluoromethoxy group, resulting in different physicochemical properties and applications.
8-Bromo-6-(trifluoromethoxy)quinoline:
Uniqueness
6-Methyl-8-(trifluoromethoxy)quinoline is unique due to the presence of both the methyl and trifluoromethoxy groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H8F3NO |
|---|---|
Poids moléculaire |
227.18 g/mol |
Nom IUPAC |
6-methyl-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C11H8F3NO/c1-7-5-8-3-2-4-15-10(8)9(6-7)16-11(12,13)14/h2-6H,1H3 |
Clé InChI |
FNNUMEXLOQVLPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)OC(F)(F)F)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


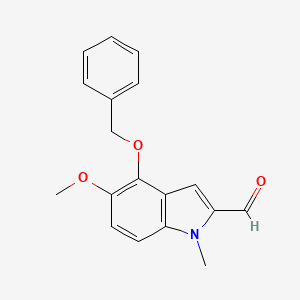
![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12953520.png)
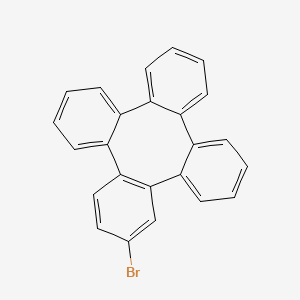
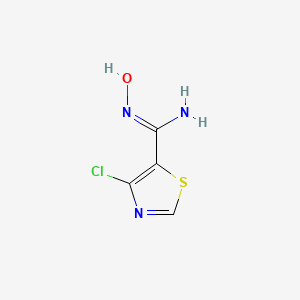
![4-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12953535.png)
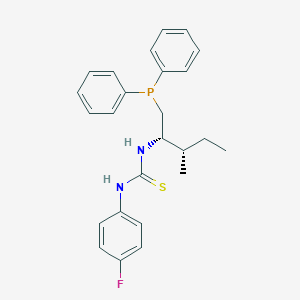
![Rel-(3aS,7R)-tert-butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate](/img/structure/B12953555.png)

![2-(2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12953562.png)
![6,6'-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one)](/img/structure/B12953566.png)
